(1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)methanol hydrochloride
Description
(1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)methanol hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a methanol group and a 3-methylthiophene moiety
Properties
IUPAC Name |
[1-[(3-methylthiophen-2-yl)methyl]pyrrolidin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS.ClH/c1-9-4-6-14-11(9)7-12-5-2-3-10(12)8-13;/h4,6,10,13H,2-3,5,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCSVUGYKNSKSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCCC2CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)methanol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Introduction of the 3-Methylthiophene Moiety: This step involves the alkylation of the pyrrolidine ring with a 3-methylthiophene derivative, often using reagents like alkyl halides or sulfonates under basic conditions.
Addition of the Methanol Group: The methanol group is introduced via reduction reactions, where suitable reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the methanol group or to modify the thiophene ring.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like halogens or nitric acid.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Chlorine or bromine in the presence of a catalyst, nitric acid in sulfuric acid.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a deoxygenated product.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)methanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further investigation.
Comparison with Similar Compounds
Similar Compounds
(1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)methanol: The free base form of the compound.
(1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)ethanol: A similar compound with an ethanol group instead of methanol.
(1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)methanone: A ketone derivative of the compound.
Uniqueness
(1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)methanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other derivatives.
Biological Activity
The compound (1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)methanol hydrochloride is a derivative of pyrrolidine and thiophene, which has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 197.3 g/mol. The structure includes a pyrrolidine ring substituted with a methylthiophene moiety, which is believed to play a crucial role in its biological interactions.
Pharmacological Profile
Research has shown that derivatives of compounds containing the pyrrolidine and thiophene structures exhibit various biological activities, including:
- Antinociceptive Activity : Studies indicate that certain derivatives demonstrate significant pain-relieving properties. For instance, compounds similar to this compound showed promising results in animal models, with effective doses lower than those of standard analgesics like valproic acid .
- Neuronal Inhibition : In vitro studies have assessed the influence of this compound on voltage-gated sodium and calcium channels, revealing moderate inhibition that could be beneficial for treating neurological disorders .
- TRPV1 Receptor Affinity : Some derivatives exhibited varying affinities for the TRPV1 receptor, critical in pain perception and inflammation. For example, compounds structurally related to this compound showed up to 74.8% affinity at a concentration of 100 µM .
- Hepatotoxicity Studies : Safety evaluations indicated that certain derivatives did not exhibit hepatotoxic effects at lower concentrations (1–10 µM), suggesting a favorable safety profile for further development .
Table 1: Summary of Biological Activities
Case Studies
A notable study evaluated the pharmacological properties of a closely related compound, demonstrating its efficacy in models of neuropathic pain. The compound was administered at varying dosages, revealing significant reductions in pain scores compared to control groups . This suggests that this compound may have similar therapeutic potential.
Additionally, another research effort focused on the compound's interaction with GABA transporters, hinting at possible anxiolytic effects due to modulation of neurotransmitter systems involved in anxiety and mood regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
